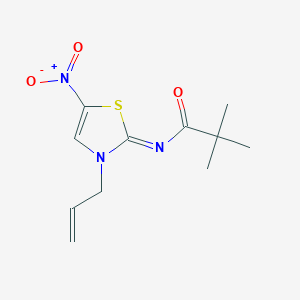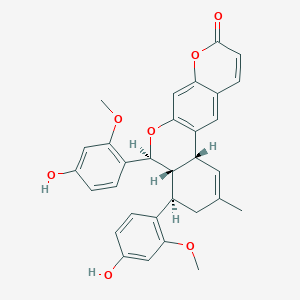![molecular formula C46H54N6O2 B10852503 2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)
2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-152255 is a small molecule drug that acts as a dopamine D3 receptor antagonist . It was initially developed by Parke-Davis & Co. Ltd. for the treatment of behavioral disorders . The compound has been studied for its effects on dopamine receptors, particularly in the context of neurotoxicology and behavioral neuroscience .
Preparation Methods
The synthetic routes and reaction conditions for PD-152255 are not extensively documented in publicly available sources. general methods for synthesizing dopamine receptor antagonists typically involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
PD-152255 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
PD-152255 has been used extensively in scientific research to study the role of dopamine D3 receptors in various physiological and pathological processes . Some key applications include:
Neurotoxicology: Studying the effects of prenatal ethanol exposure on dopamine receptor reactivity.
Behavioral Neuroscience: Investigating the behavioral response profiles following drug challenges with dopamine receptor subtype agonists and antagonists.
Pharmacology: Evaluating the discriminative stimulus effects of dopamine receptor subtype agonists and antagonists.
Mechanism of Action
PD-152255 exerts its effects by antagonizing dopamine D3 receptors . This means it binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in regulating mood, motivation, and reward. By inhibiting dopamine D3 receptors, PD-152255 can modulate dopaminergic signaling pathways, which are implicated in various behavioral and neurological disorders .
Comparison with Similar Compounds
PD-152255 is similar to other dopamine receptor antagonists such as PD-128907 and l-nafadotride . it exhibits a higher affinity for dopamine D3 receptors compared to these compounds . This higher affinity makes PD-152255 particularly useful for studying the specific role of D3 receptors in various physiological and pathological processes.
Similar Compounds
PD-128907: Another dopamine D3 receptor antagonist with lower affinity compared to PD-152255.
l-nafadotride: A compound with affinity for both dopamine D2 and D3 receptors.
PD-152255’s unique binding profile and higher affinity for D3 receptors make it a valuable tool in neuropharmacological research.
Properties
Molecular Formula |
C46H54N6O2 |
|---|---|
Molecular Weight |
723.0 g/mol |
IUPAC Name |
2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole |
InChI |
InChI=1S/C46H54N6O2/c1-7-27-49(28-8-1)31-13-35-53-39-23-19-37(20-24-39)45-47-41-15-3-5-17-43(41)51(45)33-11-12-34-52-44-18-6-4-16-42(44)48-46(52)38-21-25-40(26-22-38)54-36-14-32-50-29-9-2-10-30-50/h3-6,11-12,15-26H,1-2,7-10,13-14,27-36H2/b12-11+ |
InChI Key |
RTRBUDIKCGJLKP-VAWYXSNFSA-N |
Isomeric SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3C/C=C/CN5C6=CC=CC=C6N=C5C7=CC=C(C=C7)OCCCN8CCCCC8 |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC=CCN5C6=CC=CC=C6N=C5C7=CC=C(C=C7)OCCCN8CCCCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)



![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)
![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10852486.png)
![[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea;hydrochloride](/img/structure/B10852491.png)



![[4-Benzo[1,3]dioxol-5-yl-2-(4-methoxy-phenyl)-5-oxo-3-(3,4,5-trimethoxy-benzyl)-2,5-dihydro-furan-2-yloxycarbonylamino]-acetic acid ethyl ester](/img/structure/B10852512.png)
